molecular formula C15H21NO5S B2524545 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide CAS No. 899962-96-0

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2524545
CAS No.: 899962-96-0
M. Wt: 327.4
InChI Key: JVEGTYXMSOHRSE-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide is a chemical compound with a unique spiroketal structure. This compound is known for its versatility in various scientific research applications, including drug discovery, catalysis, and material synthesis.

Preparation Methods

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide involves several steps. One common method starts with the preparation of 1,4-dioxaspiro[4.4]nonane derivatives. These derivatives are typically synthesized from aliphatic compounds and γ-lactones through condensation reactions in the presence of sodium ethoxide . The resulting spiroketal structures are then reacted with appropriate sulfonamide precursors under controlled conditions to yield the final compound.

Chemical Reactions Analysis

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Additionally, in the industry, it is utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide is unique due to its spiroketal structure, which distinguishes it from other similar compounds. Similar compounds include 1,4-dioxaspiro[4.5]nonane derivatives and vic-dioxime ligands. These compounds share some structural similarities but differ in their specific chemical properties and applications .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-19-12-4-6-14(7-5-12)22(17,18)16-10-13-11-20-15(21-13)8-2-3-9-15/h4-7,13,16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEGTYXMSOHRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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